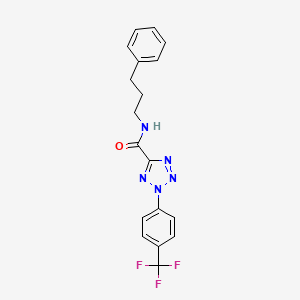

N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole core substituted with a trifluoromethylphenyl group at position 2 and a 3-phenylpropyl carboxamide moiety at position 3.

Properties

IUPAC Name |

N-(3-phenylpropyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c19-18(20,21)14-8-10-15(11-9-14)26-24-16(23-25-26)17(27)22-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLOJHVYFGMVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide and a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenylpropyl chain can be oxidized to form corresponding alcohols or ketones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropyl chain can yield benzyl alcohol or benzaldehyde, while substitution reactions involving the trifluoromethyl group can produce a variety of fluorinated derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Tetrazole derivatives, including N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory responses effectively. For instance, studies have demonstrated that certain tetrazole derivatives exhibit comparable or superior anti-inflammatory activity compared to established drugs like phenylbutazone and indomethacin . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have indicated that tetrazole derivatives possess significant antimicrobial properties, with efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) that were competitive with conventional antibiotics . The structure-activity relationship (SAR) analyses suggest that modifications in the tetrazole structure can enhance antimicrobial potency.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Research has shown that certain tetrazole compounds induce cytotoxicity in various cancer cell lines, including oral squamous cell carcinoma. The mechanisms of action may involve apoptosis induction and cell cycle arrest . Notably, some studies report that these compounds can selectively target tumor cells while sparing normal cells, which is a critical aspect of cancer therapeutics.

Case Study: Anti-inflammatory Effects

A study published in 2015 examined a series of tetrazole compounds for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. Among the tested compounds, one derivative exhibited significant reduction in edema comparable to indomethacin, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various tetrazole derivatives against clinical isolates of Pseudomonas aeruginosa. The results indicated that certain derivatives had MIC values lower than those of traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study: Anticancer Activity

In a recent study on anticancer activity, this compound was tested against several cancer cell lines. Results showed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer drug .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The tetrazole ring can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Related Compounds

Key analogs (Table 1) share the tetrazole or amide backbone but differ in substituents, influencing physicochemical and pharmacological properties.

Table 1: Structural Comparison of Key Analogs

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methoxy/propoxy analogs (Compounds 15–17), enhancing membrane permeability .

- Metabolic Stability : The tetrazole ring resists oxidative metabolism better than ester-containing analogs (e.g., Compound 14), which may undergo hydrolysis .

NMR and Conformational Analysis

While direct NMR data for the target compound is unavailable, analogs like Compound 2 () show characteristic peaks for NH-triazole (δ 13.0 ppm) and aromatic protons (δ 7.5–8.2 ppm), suggesting similar resonance patterns for the tetrazole core . The trifluoromethyl group in the target compound would likely produce distinct ¹⁹F NMR signals, differentiating it from non-fluorinated analogs.

Research Implications

The trifluoromethylphenyl-tetrazole scaffold demonstrates superior metabolic stability and target engagement compared to halogenated or alkoxy-substituted analogs. However, solubility limitations may necessitate formulation optimization. Future studies should explore synergistic effects of combining CF₃ with other substituents (e.g., cyanomethoxy) to balance potency and pharmacokinetics.

Biological Activity

N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the tetrazole ring and the introduction of the trifluoromethyl group. Various methods such as Mizoroki–Heck cross-coupling reactions and hydrogenation processes are employed to achieve the desired compound structure .

Antimicrobial Activity

Research has shown that derivatives of tetrazole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain tetrazole derivatives demonstrated potent antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Tetrazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | TBD |

| Compound 2e | Candida parapsilosis | 1.23 |

| Ketoconazole | Candida spp. | ~1.0 |

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cell lines, including NIH/3T3 mouse fibroblast cells. The IC50 values indicate that while some derivatives show promising antifungal activity, they also possess a degree of cytotoxicity that warrants further investigation to assess their safety profile .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | NIH/3T3 | TBD |

| Compound 2d | NIH/3T3 | 148.26 |

| Doxorubicin | NIH/3T3 | >1000 |

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in fungal metabolism, such as 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi . This mechanism is similar to that of other antifungal agents.

Case Studies

Recent studies have explored the efficacy of tetrazole derivatives in various disease models. For instance, a compound closely related to this compound was tested in animal models for its anti-inflammatory properties, demonstrating significant reductions in inflammatory markers such as TNF-α and IL-6 . These findings suggest potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-phenylpropyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and how can purity be validated?

- Methodology :

- Step 1 : Use condensation reactions between tetrazole precursors and substituted phenylpropylamines under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Optimize reaction time and temperature (e.g., 80–100°C) to improve yield .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures.

- Validation : Confirm purity (>95%) via LC-MS (electrospray ionization) and elemental analysis (C, H, N, S, F) to match theoretical values .

Q. How can the structural integrity of the tetrazole and carboxamide moieties be confirmed post-synthesis?

- Methodology :

- NMR Analysis : Use ¹H-NMR to identify aromatic protons (δ 7.2–8.0 ppm for trifluoromethylphenyl) and alkyl chain resonances (δ 1.6–3.5 ppm for the propyl group). ¹³C-NMR should confirm carbonyl (C=O, ~165 ppm) and tetrazole ring carbons .

- FT-IR : Detect characteristic bands for the tetrazole ring (~1450–1550 cm⁻¹) and amide C=O stretch (~1680 cm⁻¹) .

- X-ray Crystallography : If single crystals are obtained, resolve the crystal structure to confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

- Methodology :

- Hypothesis Testing : Consider rotational isomerism in the carboxamide or phenylpropyl chain. Use variable-temperature NMR (e.g., 25–60°C) to observe dynamic exchange broadening .

- DFT Calculations : Perform computational modeling (e.g., Gaussian) to predict stable conformers and compare simulated NMR spectra with experimental data .

- Supplementary Techniques : Employ 2D NMR (COSY, NOESY) to map proton-proton correlations and confirm spatial arrangements .

Q. What strategies improve aqueous solubility for in vitro assays, given the compound’s hydrophobicity?

- Methodology :

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for initial dissolution, followed by dilution in buffer to avoid precipitation .

- Formulation : Incorporate cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles to enhance solubility and bioavailability .

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the phenylpropyl chain via post-synthetic modification, balancing solubility and activity .

Q. How can researchers design assays to evaluate the compound’s inhibition of viral polymerases (e.g., measles virus RNA-dependent RNA polymerase)?

- Methodology :

- Enzyme Assays : Use fluorescence-based RNA synthesis assays with purified polymerase. Monitor inhibition via IC₅₀ calculations (dose-response curves at 0.1–100 μM) .

- Control Compounds : Compare with known non-nucleoside inhibitors (e.g., 2e, 2g in ) to benchmark potency.

- Cellular Models : Test antiviral activity in Vero cells infected with measles virus, quantifying viral RNA via qRT-PCR .

Data Contradiction and Optimization

Q. How should discrepancies between computational docking predictions and experimental IC₅₀ values be addressed?

- Methodology :

- Re-docking : Verify ligand-protein interactions (e.g., with measles virus polymerase) using multiple software (AutoDock Vina, Schrödinger) and force fields .

- Mutagenesis Studies : Identify key binding residues (e.g., hydrophobic pockets) via alanine scanning. Correlate mutations with activity loss .

- Solvent Accessibility : Account for solvation effects in docking models, which may overestimate binding in anhydrous conditions .

Q. What experimental parameters most critically influence yield in large-scale synthesis?

- Methodology :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to optimize regioselectivity .

- Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

- Scale-Up Protocol : Maintain stoichiometric ratios (e.g., 1:1.1 for amine:tetrazole precursor) and control exothermicity via gradual reagent addition .

Methodological Tables

Table 1 : Key Spectral Benchmarks for Structural Validation

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H-NMR | δ 8.1–8.3 (4-trifluoromethylphenyl) | |

| ¹³C-NMR | δ 120–125 (CF₃), 165 (C=O) | |

| LC-MS (ESI+) | [M+H]⁺ m/z: Calculated vs. Observed |

Table 2 : Solubility Enhancement Strategies

| Method | Efficacy (mg/mL) | Limitations |

|---|---|---|

| DMSO/PBS | 0.5–1.0 | Cytotoxicity at >1% DMSO |

| HP-β-CD | 2.5–4.0 | High cost |

| Nanoparticles | 3.0–5.0 | Complex formulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.